molecular formula C26H29N5O3 B4072716 5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline

5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline

Cat. No. B4072716
M. Wt: 459.5 g/mol
InChI Key: LVFBSTGNLUQOSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline, also known as Compound X, is a synthetic compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline X is not fully understood, but it is believed to involve the inhibition of several cellular pathways involved in cancer cell growth and survival. Specifically, it has been shown to inhibit the activity of several enzymes involved in the regulation of cell cycle progression and DNA replication.
Biochemical and Physiological Effects
This compound X has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune system function. Additionally, it has been found to have low toxicity in animal studies, suggesting that it may have potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of 5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline X is its potential as a potent and selective inhibitor of cancer cell growth. Additionally, its low toxicity in animal studies suggests that it may have a favorable safety profile. However, one limitation of this compound X is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline X. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound X. Finally, research is needed to investigate the potential use of this compound X in combination with other therapeutic agents to improve its efficacy and reduce potential side effects.
Conclusion
This compound X is a synthetic compound with potential applications in scientific research, particularly in the field of drug discovery and development. Its mechanism of action involves the inhibition of several cellular pathways involved in cancer cell growth and survival, and it has been shown to have low toxicity in animal studies. While there are limitations to its use in certain experimental settings, further research is needed to fully understand its potential therapeutic applications and to investigate its use in combination with other therapeutic agents.

Scientific Research Applications

5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline X has potential applications in scientific research, particularly in the field of drug discovery and development. It has been shown to have activity against several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been found to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

[4-[4-nitro-3-(pyridin-3-ylmethylamino)phenyl]piperazin-1-yl]-(4-propan-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3/c1-19(2)21-5-7-22(8-6-21)26(32)30-14-12-29(13-15-30)23-9-10-25(31(33)34)24(16-23)28-18-20-4-3-11-27-17-20/h3-11,16-17,19,28H,12-15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFBSTGNLUQOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline
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5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline
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5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline

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